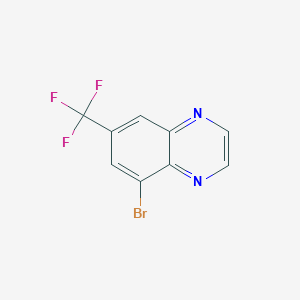
5-Bromo-7-(trifluoromethyl)quinoxaline
Vue d'ensemble
Description
5-Bromo-7-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 1287218-49-8. It has a molecular weight of 277.04 and its IUPAC name is this compound .
Molecular Structure Analysis
The linear formula of this compound is C9H4BrF3N2 . The InChI code is 1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has demonstrated that 5-Bromo-7-(trifluoromethyl)quinoxaline and related compounds are valuable in synthetic chemistry. For instance, a study by Didenko et al. (2015) explored the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines, including bromo derivatives, from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015). This indicates the compound's role in the creation of diverse quinoxaline derivatives.
Antimicrobial Activity
Another significant application of this compound derivatives is in the realm of antimicrobial research. Ishikawa et al. (2012) synthesized derivatives of 2,3-bis(bromomethyl)quinoxaline, including those with trifluoromethyl groups, and found them effective against various bacteria and fungi (Ishikawa, Sugiyama, Kurita, & Yokoyama, 2012).
Structural Elaboration and Biological Relevance
Further research by Marull and Schlosser (2003) focused on the selective and efficient structural elaboration of 2-(trifluoromethyl)quinolinones, showcasing the potential of these compounds for detailed chemical manipulation, which could be relevant in developing new pharmaceuticals or research tools (Marull & Schlosser, 2003).
Role in Drug Discovery
The compound's derivatives have also been explored in drug discovery. Chen et al. (2010) reported on the copper(I)-catalyzed synthesis of novel 4-(Trifluoromethyl)-[1,2,3]triazolo[1,5-a]quinoxalines, indicating their potential utility in developing new drugs (Chen, Zhu, Xie, Li, Wu, & Gong, 2010).
Mécanisme D'action
Target of Action
Quinoxaline derivatives, however, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Analyse Biochimique
Biochemical Properties
5-Bromo-7-(trifluoromethyl)quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect various metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of various proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions. It can undergo degradation over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and alterations in metabolic pathways. It is crucial to determine the threshold doses to avoid potential toxic effects while maximizing the compound’s therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Propriétés
IUPAC Name |
5-bromo-7-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNGPPUUBRENPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)
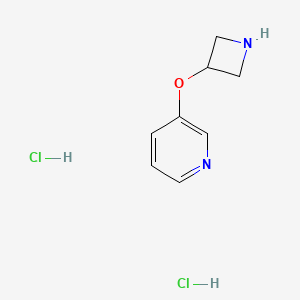
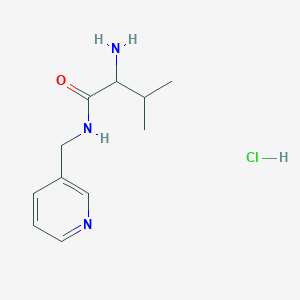
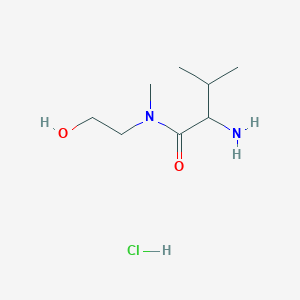
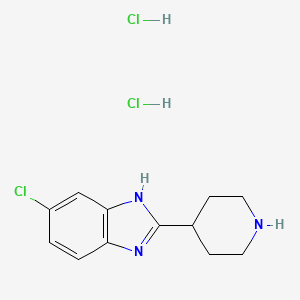
![Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine](/img/structure/B1374531.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)

![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)
![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)
